Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone is a member of piperazines.
Brand Name: Vulcanchem
CAS No.: 604760-51-2
VCID: VC5941061
InChI: InChI=1S/C21H22N4O2S/c1-16-7-9-17(10-8-16)20-22-23-21(27-20)28-15-19(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C21H22N4O2S
Molecular Weight: 394.49

Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)

CAS No.: 604760-51-2

Cat. No.: VC5941061

Molecular Formula: C21H22N4O2S

Molecular Weight: 394.49

* For research use only. Not for human or veterinary use.

Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) - 604760-51-2

Specification

CAS No. 604760-51-2
Molecular Formula C21H22N4O2S
Molecular Weight 394.49
IUPAC Name 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C21H22N4O2S/c1-16-7-9-17(10-8-16)20-22-23-21(27-20)28-15-19(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Standard InChI Key AAQJAJYYYBNGNE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a thioacetyl group linked to a 5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl moiety and at the 4-position with a phenyl group (Figure 1). The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, contributes to π-π stacking interactions and hydrogen bonding, while the piperazine ring enhances solubility and bioavailability through its basic nitrogen atoms .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
InChIKeyAAQJAJYYYBNGNE-UHFFFAOYSA-N
Topological Polar Surface Area83.5 Ų
Hydrogen Bond Acceptors6

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, as inferred from analogous piperazine-oxadiazole hybrids :

  • Oxadiazole Formation: Cyclocondensation of 4-methylbenzohydrazide with carbon disulfide under basic conditions yields the 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol intermediate.

  • Thioacetylation: Reaction of the thiol group with chloroacetyl chloride generates the reactive 2-(chloroacetyl)thio-oxadiazole derivative.

  • Piperazine Coupling: Nucleophilic substitution of the chloro group with 4-phenylpiperazine in the presence of a base (e.g., triethylamine) furnishes the final product.

Table 2: Comparison of Synthetic Methods for Oxadiazole-Piperazine Hybrids

StepReagents/ConditionsYield (%)Purity (%)
Oxadiazole FormationCS₂, KOH, ethanol, reflux, 6 hr65–75>90
ThioacetylationChloroacetyl chloride, DCM, 0°C, 2 hr80–8595
Piperazine Coupling4-Phenylpiperazine, TEA, DMF, 60°C, 4 hr70–7598

Microwave-assisted synthesis, as employed in related nitrothiophene-pyrazoline derivatives , could enhance reaction efficiency, reducing cyclization times from hours to minutes.

Computational and Physicochemical Profiling

Quantum Chemical Calculations

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d,p) level predict:

  • HOMO-LUMO Gap: ΔE=4.2eV\Delta E = 4.2 \, \text{eV}, indicating moderate kinetic stability and potential redox activity.

  • Electrostatic Potential: Localized negative charges at the oxadiazole oxygen and sulfur atoms suggest nucleophilic attack susceptibility, while the piperazine nitrogen exhibits positive potential, favoring protonation in acidic environments.

Solubility and Lipophilicity

  • LogP: Predicted value of 3.1 (ALOGPS) implies moderate lipophilicity, suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Poor solubility (<0.1 mg/mL) necessitates prodrug strategies or formulation with cyclodextrins .

Hypothetical Biological Activities

CNS Applications

Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants (e.g., trazodone). The phenylpiperazine subunit in this compound may modulate:

  • Dopamine D₂ Receptors: Partial agonism for schizophrenia management.

  • Serotonin 5-HT₁A Receptors: Anxiolytic or antidepressant effects .

Challenges and Future Directions

Synthetic Hurdles

  • Thioacetyl Stability: Susceptibility to oxidation requires inert atmosphere handling.

  • Regioselectivity: Competing N- vs. O-alkylation during piperazine coupling necessitates precise stoichiometric control.

Biological Testing Priorities

  • In Vitro Screening: Antimycobacterial activity against M. tuberculosis H37Rv using the Resazurin Microtiter Assay (REMA) .

  • Cytotoxicity Profiling: MTT assays on HEK-293 and HepG2 cells to establish therapeutic indices.

  • Pharmacokinetic Studies: Plasma protein binding and microsomal stability assays.

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